![molecular formula C5H8BrNO3S B14281223 {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid CAS No. 137914-54-6](/img/structure/B14281223.png)
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is an organic compound that contains a bromoethyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoethanol with thiourea to form 2-bromoethylthiourea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often involve the use of solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The sulfanyl group can form disulfide bonds, affecting protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(2-Chloroethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.
{[(2-Iodoethyl)carbamoyl]sulfanyl}acetic acid: Similar structure but with an iodoethyl group instead of a bromoethyl group.
{[(2-Bromoethyl)carbamoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone instead of an acetic acid backbone.
Uniqueness
{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid is unique due to the presence of the bromoethyl group, which can undergo specific reactions not possible with chloroethyl or iodoethyl groups. This makes it a valuable compound for certain synthetic and research applications.
Propriétés
Numéro CAS |
137914-54-6 |
|---|---|
Formule moléculaire |
C5H8BrNO3S |
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
2-(2-bromoethylcarbamoylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H8BrNO3S/c6-1-2-7-5(10)11-3-4(8)9/h1-3H2,(H,7,10)(H,8,9) |
Clé InChI |
KJVDIPIYCZXKAO-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)NC(=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



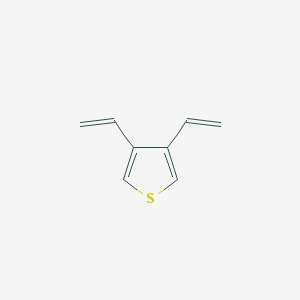
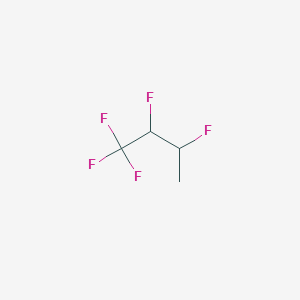
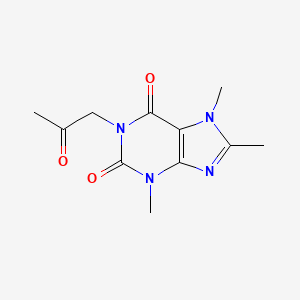
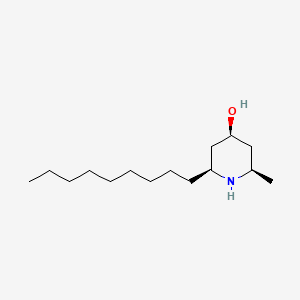


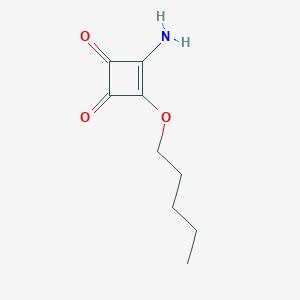





![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
